Divercin V41

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Divercin V41 is a natural product found in Carnobacterium divergens with data available.

Wissenschaftliche Forschungsanwendungen

Heterologous Expression and Purification

Divercin V41, a class IIa bacteriocin with strong antilisterial activity, has been successfully expressed and purified using a synthetic gene in Escherichia coli. This process involves the overexpression of the gene in a pET-32b using the T7 RNA polymerase promoter, resulting in the accumulation of the DvnRV41 peptide in the cell cytoplasm in a soluble, active form. This research demonstrates the potential for large-scale production of this compound for various applications, including food preservation and possibly as a therapeutic agent against Listeria infections (Richard et al., 2004).

Genomic Organization and Structure

This compound is synthesized as a pre-bacteriocin of 66 amino acids, and undergoes cleavage to yield the mature 43-amino-acid this compound. The genomic organization includes genes encoding for an ATP-dependent transporter and immunity-like proteins, which suggests a complex regulatory mechanism for its production and activity. This provides insight into the molecular basis of its antimicrobial action, particularly against Listeria monocytogenes (Métivier et al., 1998).

In Vivo Antilisterial Activities

Studies have shown that this compound and its variants retain significant antilisterial activities in vivo, suggesting their potential use as biopreservatives in food products or as therapeutic agents in treating Listeria infections. These findings are critical for understanding the practical applications of this compound in both food safety and medical fields (Řihakova et al., 2009).

Antimicrobial Activity in Food-Grade Bacteria

This compound's antimicrobial activity has been tested in food-grade bacteria like Lactococcus lactis, where it was produced and secreted in an active form. This suggests its potential application in food preservation, particularly in dairy products and other foods where L. lactis is used as a starter culture (Bermúdez-Humarán et al., 2007).

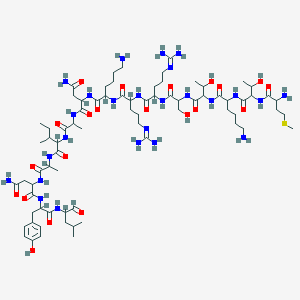

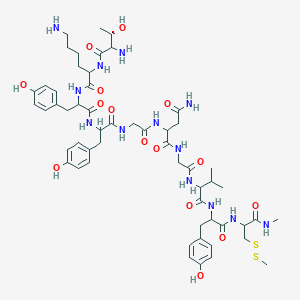

Key Amino Acid and Peptide Domains

Research has delineated key amino acid side chains and peptide domains in this compound, providing insights into its structure-activity relationships. This has implications for the design of synthetic bacteriocins and their potential use in various applications, including food preservation and possibly therapeutic interventions (Bhugaloo-Vial et al., 1999).

Resistance Mechanisms in Pathogens

Studies have investigated how Listeria monocytogenes develops resistance to this compound. Understanding these mechanisms is crucial for developing strategies to overcome resistance, ensuring the continued efficacy of this compound in food preservation and potentially in medical applications (Duffes et al., 2000).

Eigenschaften

Bioaktivität |

Antibacterial |

|---|---|

Sequenz |

TKYYGNGVYCNSKKCWVDWGQASGCIGQTVVGGWLGGAIPGKC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.